Cas no 1820735-11-2 (imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride)
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride
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- MDL: MFCD29034009
- SMILES: Cl.OC(=O)C1=NC=CN2C=CN=C12
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-100mg |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 100mg |
¥943.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-250mg |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 250mg |
¥1253.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-500mg |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 500mg |
¥2090.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-1g |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 1g |
¥3139.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-5g |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 5g |
¥9391.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-10g |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 10g |
¥13928.0 | 2024-04-23 | |
| Ambeed | A615485-1g |
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 98% | 1g |
$486.0 | 2024-04-22 | |
| A2B Chem LLC | AV75543-10g |
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 10g |
$3720.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-100.0mg |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 100.0mg |
¥943.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3472-1-250.0mg |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride |
1820735-11-2 | 95% | 250.0mg |
¥1253.0000 | 2024-07-23 |
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride Suppliers
imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride Related Literature
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride
Recent Advances in the Study of Imidazo[1,2-a]pyrazine-8-carboxylic Acid Hydrochloride (CAS: 1820735-11-2)
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride (CAS: 1820735-11-2) has emerged as a compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic scaffold has demonstrated promising pharmacological properties, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have focused on its potential applications in oncology, inflammation, and infectious diseases, leveraging its unique chemical structure for selective target modulation.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team demonstrated that the imidazo[1,2-a]pyrazine core, when properly functionalized at the 8-position with carboxylic acid, could significantly enhance binding affinity while maintaining favorable pharmacokinetic properties. The hydrochloride salt form (1820735-11-2) was found to improve solubility and stability during formulation development.
In parallel research, scientists at several pharmaceutical companies have incorporated this building block into their drug discovery pipelines. Patent filings from 2022-2023 reveal its use in developing third-generation EGFR inhibitors with improved selectivity profiles. The compound's ability to form critical hydrogen bonds with kinase hinge regions while maintaining metabolic stability has made it particularly valuable in overcoming drug resistance mutations.
Recent synthetic methodology advancements have also been reported for 1820735-11-2. A 2023 Organic Process Research & Development publication detailed a novel continuous flow synthesis approach that improved yield (from 68% to 89%) and reduced impurity formation compared to traditional batch processes. This technological innovation addresses previous challenges in large-scale production of this important intermediate.
From a biological perspective, new structure-activity relationship (SAR) studies have elucidated the importance of the 8-carboxylic acid moiety in target engagement. Research published in ACS Medicinal Chemistry Letters demonstrated that this functional group contributes to both potency and selectivity in several kinase targets, while the hydrochloride salt form maintains optimal physicochemical properties for drug development.
The compound's potential extends beyond kinase inhibition. Recent preclinical studies have explored its derivatives as modulators of the NLRP3 inflammasome, with promising results in animal models of inflammatory diseases. The imidazo[1,2-a]pyrazine core appears to interact with the NACHT domain of NLRP3, offering a novel mechanism of action distinct from current therapeutics.
As research progresses, 1820735-11-2 continues to demonstrate versatility in drug discovery. Its applications now span from traditional small molecule therapeutics to PROTAC degraders, where its binding properties facilitate the development of bifunctional molecules. The compound's future appears particularly promising in the field of targeted protein degradation and covalent inhibitor design.
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